molecular formula C14H9Cl2N3OS B2875729 2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896334-05-7

2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2875729
CAS RN: 896334-05-7
M. Wt: 338.21
InChI Key: HEPOEIRGHXCYGH-UHFFFAOYSA-N
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Description

The compound “2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one” is a complex organic molecule. It contains a pyridotriazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry and are often found in many pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones have been synthesized from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The process involves heating the latter with MeONa at reflux in BuOH .

Scientific Research Applications

Antiproliferative Agent Development

Compounds with the pyrido[1,2-a][1,3,5]triazin-4-one core, such as the one , have been identified for their potential antiproliferative properties . This makes them valuable in the development of new cancer therapies. Researchers can explore the efficacy of this compound in inhibiting the growth of cancer cells in vitro and in vivo.

Antimicrobial Research

The dichlorophenyl group present in the compound suggests that it may exhibit antimicrobial activity . This could be particularly useful in the search for new antibiotics or disinfectants, especially given the rise of antibiotic-resistant strains of bacteria.

Anti-inflammatory and Analgesic Applications

Pyrido[1,2-a][1,3,5]triazin-4-ones have shown promise in anti-inflammatory and analgesic research . The compound could be studied for its effectiveness in reducing inflammation and pain, which could lead to new treatments for conditions like arthritis or chronic pain.

Antihistaminic Activity

The presence of a methylsulfanyl group in the compound’s structure may confer antihistaminic properties . This could be beneficial in the development of new antihistamines for allergies or allergic reactions.

Tyrosine Kinase Inhibition

Some pyrido[1,2-a][1,3,5]triazin-4-ones are known to act as tyrosine kinase inhibitors . This compound could be part of studies aimed at treating diseases that involve abnormal tyrosine kinase activity, such as certain types of cancer.

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3OS/c15-10-5-4-9(11(16)7-10)8-21-13-17-12-3-1-2-6-19(12)14(20)18-13/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPOEIRGHXCYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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